2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone
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Overview
Description
2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone is a chemical compound known for its unique structure and properties It is a lactone derivative of glutaric acid, which is a five-carbon dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone typically involves the cyclization of 2-ethyl-2-(2-hydroxyethyl)-glutaric acid. This can be achieved through various methods, including:
Chemical Synthesis: This involves the use of chemical reagents and catalysts to induce the cyclization reaction. Common reagents include acids or bases that facilitate the formation of the lactone ring.
Biological Conversion: Enzymatic processes can also be employed to convert the precursor molecules into the desired lactone. This method is often preferred for its specificity and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration.
Purification: Employing techniques like distillation, crystallization, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone into its corresponding diol or other reduced forms.
Substitution: The lactone ring can be opened and substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Various nucleophiles can be used to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or ketones.
Reduction: Can produce diols or alcohols.
Substitution: Can result in the formation of esters, ethers, or other substituted derivatives.
Scientific Research Applications
2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone involves its interaction with specific molecular targets and pathways. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-Hydroxyglutaric Acid: A similar compound with a hydroxyl group instead of a lactone ring.
2-Hydroxyethyl-2-Methylglutaric Acid: Another derivative with a different substitution pattern on the glutaric acid backbone.
Uniqueness
2-Ethyl-2-(2-Hydroxyethyl)-Glutaric Acid Gamma-Lactone is unique due to its specific lactone structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-(3-ethyl-2-oxooxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C9H14O4/c1-2-9(4-3-7(10)11)5-6-13-8(9)12/h2-6H2,1H3,(H,10,11) |
InChI Key |
JPPZIRTUCVSQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1=O)CCC(=O)O |
Origin of Product |
United States |
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